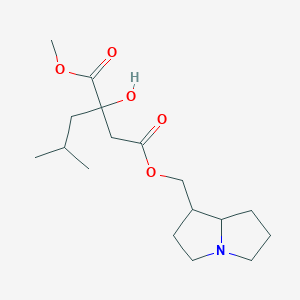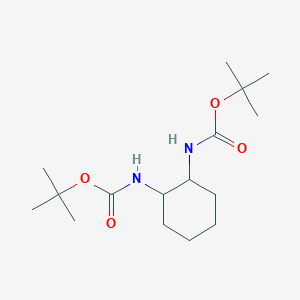
(1S,2S)-N,N'-Diboc-1,2-cyclohexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine is a chiral diamine compound that is widely used in organic synthesis. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the cyclohexanediamine. The compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine typically involves the protection of (1S,2S)-1,2-cyclohexanediamine with tert-butoxycarbonyl (Boc) groups. One common method is to react (1S,2S)-1,2-cyclohexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation, crystallization, and filtration to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions to yield the free diamine.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the cyclohexane ring.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Reducing Agents: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Free Diamine: Removal of Boc groups yields (1S,2S)-1,2-cyclohexanediamine.
Reduced Derivatives: Reduction reactions can produce various amine derivatives.
Oxidized Products: Oxidation can introduce hydroxyl or carbonyl groups on the cyclohexane ring.
Scientific Research Applications
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amine functionalities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine involves its ability to act as a chiral ligand or catalyst in various chemical reactions. The Boc protecting groups provide steric hindrance, which can influence the selectivity and outcome of reactions. The compound can coordinate with metal ions, forming complexes that facilitate catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N,N’-Diboc-1,2-cyclohexanediamine: The enantiomer of (1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine, used in similar applications but with different stereochemical properties.
N,N’-Diboc-1,2-diaminocyclohexane: A related compound with similar protecting groups but different stereochemistry.
N,N’-Diboc-1,2-diaminoethane: A smaller diamine with Boc protecting groups, used in different synthetic applications.
Uniqueness
(1S,2S)-N,N’-Diboc-1,2-cyclohexanediamine is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the stereochemistry of the reagent can significantly influence the outcome of the reaction.
Properties
Molecular Formula |
C16H30N2O4 |
|---|---|
Molecular Weight |
314.42 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
VHCGSTKNYQISER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


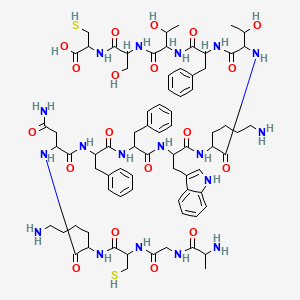

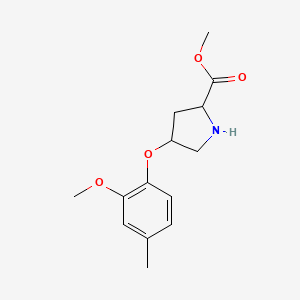
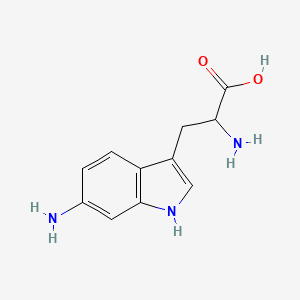
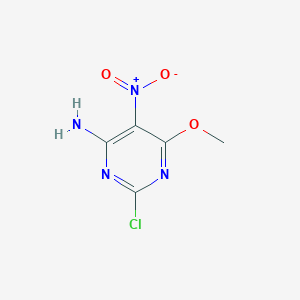
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

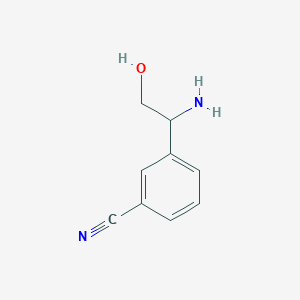
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)


